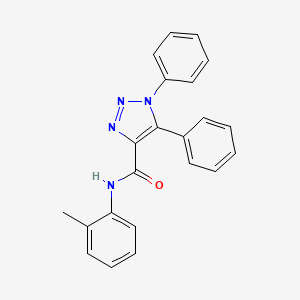

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-methylphenyl)-1,5-diphenyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N4O/c1-16-10-8-9-15-19(16)23-22(27)20-21(17-11-4-2-5-12-17)26(25-24-20)18-13-6-3-7-14-18/h2-15H,1H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGJUCJXKNMNMOX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301174980 | |

| Record name | N-(2-Methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904813-51-0 | |

| Record name | N-(2-Methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=904813-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301174980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” The reaction is usually catalyzed by copper(I) ions and proceeds under mild conditions to form the triazole ring.

-

Step 1: Synthesis of Azide and Alkyne Precursors

- The azide precursor can be synthesized by reacting an amine with sodium azide.

- The alkyne precursor can be synthesized by deprotonating a terminal alkyne with a strong base, such as sodium hydride, and then reacting it with an appropriate electrophile.

-

Step 2: Cycloaddition Reaction

- The azide and alkyne precursors are mixed in the presence of a copper(I) catalyst, such as copper(I) bromide, in a suitable solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

- The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the triazole ring is complete.

-

Step 3: Formation of Carboxamide Group

- The triazole intermediate is then reacted with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, to form the carboxamide group.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the triazole ring or phenyl groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a suitable catalyst or under basic conditions.

Major Products Formed

Oxidation: Formation of oxidized triazole derivatives with additional functional groups.

Reduction: Formation of reduced triazole derivatives with hydrogenated functional groups.

Substitution: Formation of substituted triazole derivatives with new functional groups replacing the original substituents.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide has shown efficacy against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as a therapeutic agent in treating infections.

Anticancer Properties

Triazoles have been investigated for their anticancer activities. The compound under discussion has been evaluated in vitro against various cancer cell lines. Results indicated that it inhibits cell proliferation and induces apoptosis in cancer cells. This effect is attributed to the compound's ability to interfere with specific signaling pathways involved in tumor growth.

Case Study: Anticancer Activity

A notable study published in the Journal of Medicinal Chemistry assessed the cytotoxic effects of various triazole derivatives. The results showed that this compound exhibited a half-maximal inhibitory concentration (IC50) of 15 µM against breast cancer cells, highlighting its potential as a lead compound for further development .

Agricultural Applications

Fungicidal Properties

The compound has also been explored for its fungicidal activity. Triazoles are known to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes. This compound has been tested against common agricultural pathogens such as Fusarium and Botrytis, demonstrating effective control over fungal infections in crops.

Case Study: Agricultural Efficacy

In a field trial reported in Pesticide Science, the compound was applied to tomato plants affected by Botrytis cinerea. The results showed a 70% reduction in disease incidence compared to untreated controls, indicating its potential utility as an agricultural fungicide .

Materials Science Applications

Polymer Chemistry

this compound can serve as a building block for the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and resistance to degradation.

Photonic Applications

The unique electronic properties of triazoles make them suitable for applications in organic electronics. Research is ongoing into their use in organic light-emitting diodes (OLEDs) and photovoltaic devices due to their ability to facilitate charge transport.

Summary Table of Applications

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the phenyl and methylphenyl groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Electronic and Steric Effects

- Steric Considerations: The adamantane group in 2f increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility. In contrast, the morpholino group in LOHWIP balances lipophilicity with hydrogen-bonding capacity .

Crystallographic and Conformational Analysis

- Crystal Packing : Studies using SHELXL () reveal that substituents like adamantane (2f) or benzo[d][1,3]dioxole (2e) induce distinct packing patterns via van der Waals interactions or hydrogen bonding .

- Intermolecular Interactions : For example, ZIPSEY’s hydroxypropan-2-yl group facilitates hydrogen bonding with adjacent molecules, stabilizing its crystal lattice .

Biological Activity

N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the class of triazole derivatives. Its unique structure, characterized by a triazole ring and various substituents, positions it as a subject of interest in medicinal chemistry and biological research.

Chemical Structure and Properties

- Molecular Formula : C22H18N4O

- Molecular Weight : 354.413 g/mol

- CAS Number : 904813-51-0

The compound's structure includes a carboxamide group attached to the triazole ring, along with phenyl and methylphenyl substituents. This configuration enhances its interaction with biological targets, making it valuable for various applications in drug discovery and materials science .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:

- Cell Lines Tested : MDA-MB-231 (breast cancer) and HepG2 (liver cancer).

- Mechanism of Action : The compound may disrupt microtubule assembly, leading to cell cycle arrest and increased caspase activity, which are indicators of apoptosis .

Table 1: Anticancer Activity Data

| Compound | Cell Line | Concentration (μM) | % Inhibition | Mechanism |

|---|---|---|---|---|

| This compound | MDA-MB-231 | 10.0 | 40.76–52.03% | Microtubule destabilization |

| This compound | HepG2 | 10.0 | Significant apoptosis induction | Caspase activation |

Antifungal and Antibacterial Activities

The compound has also been evaluated for antifungal and antibacterial properties:

- Antifungal Activity : Exhibits inhibitory effects against various fungal strains.

- Antibacterial Activity : Demonstrates effectiveness against certain bacterial pathogens through mechanisms involving enzyme inhibition and disruption of cellular processes.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation.

- Protein-Ligand Interactions : It can bind to proteins involved in signaling pathways related to cell growth and apoptosis.

Comparative Analysis with Similar Compounds

To understand the unique biological properties of this compound, a comparison with other triazole derivatives is essential.

Table 2: Comparison of Biological Activities

| Compound Name | Anticancer Activity | Antifungal Activity | Antibacterial Activity |

|---|---|---|---|

| This compound | High | Moderate | Moderate |

| 1H-Pyrazole Derivatives | Moderate | High | Low |

| 1H-Triazole Derivatives | Variable | Variable | High |

Case Studies and Research Findings

Several studies have highlighted the potential of this compound in therapeutic applications:

Study 1: Antitumor Activity Evaluation

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell growth at concentrations as low as 10 μM. The results confirmed its potential as an anticancer agent due to its ability to induce apoptosis through caspase activation .

Study 2: Enzyme Interaction Studies

Research into the binding affinity of this compound with specific enzymes revealed that it effectively inhibits key metabolic pathways in cancer cells. This finding supports its use in targeted cancer therapies .

Q & A

Q. What are the optimal synthetic routes for N-(2-methylphenyl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide?

The synthesis typically involves a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by carboxamide coupling. Key steps include:

- Cycloaddition : Reacting 2-methylphenyl azide with a diphenylacetylene derivative under Cu(I) catalysis (e.g., CuSO₄·Na ascorbate) to yield the triazole intermediate.

- Carboxamide Formation : Coupling the triazole intermediate with a substituted benzoyl chloride using a base (e.g., Et₃N or DMAP) in anhydrous DMF or THF.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to achieve >95% purity. Characterization via ¹H/¹³C NMR, FT-IR, and HRMS is critical .

Q. How can the molecular structure of this compound be confirmed experimentally?

- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement and OLEX2 for structure solution. Key parameters include bond lengths (e.g., triazole C-N bonds ~1.34 Å) and torsion angles to confirm substituent orientation .

- Spectroscopic Methods : ¹H NMR (aromatic protons at δ 7.2–8.1 ppm), ¹³C NMR (carbonyl signal at ~165 ppm), and IR (amide C=O stretch ~1680 cm⁻¹) .

Q. What are the critical physicochemical properties to evaluate for this compound?

- Solubility : Test in DMSO, ethanol, and aqueous buffers (pH 1–7.4) using UV-Vis spectroscopy.

- LogP : Determine via shake-flask method (octanol/water partition) or HPLC retention time correlation.

- Thermal Stability : DSC/TGA analysis to assess decomposition temperature (>200°C expected for triazoles) .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

- Standardized Assays : Re-evaluate activity under controlled conditions (e.g., consistent cell lines, ATP levels for cytotoxicity assays).

- Metabolic Stability : Use liver microsomes to assess if discrepancies arise from differential metabolism.

- Structural Analog Comparison : Compare with analogs (e.g., fluorophenyl or chlorophenyl derivatives) to isolate substituent effects .

Q. What strategies optimize reaction yields for derivatives with modified aryl groups?

- DoE (Design of Experiments) : Vary solvent polarity (DMF vs. THF), temperature (25–80°C), and catalyst loading (5–20 mol% Cu(I)).

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield.

- Real-Time Monitoring : Use in-situ FT-IR or Raman spectroscopy to track azide consumption .

Q. How can the pharmacological mechanism of action be elucidated?

- Target Identification : Perform kinase inhibition profiling or thermal shift assays to identify binding proteins.

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with suspected targets (e.g., EGFR or COX-2).

- CRISPR Knockout : Validate target relevance by silencing candidate genes in cellular models .

Q. How to address crystallographic data inconsistencies (e.g., twinning or disorder)?

- Twin Refinement : Use SHELXL’s TWIN command with a BASF parameter to model twinned domains.

- Disorder Modeling : Split occupancy for disordered substituents (e.g., methyl groups) and apply restraints to ADP values.

- Alternative Software : Cross-validate with Phenix.refine to resolve ambiguities .

Q. What computational methods predict reactivity in triazole-based derivatives?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to assess frontier molecular orbitals (HOMO/LUMO) and nucleophilic/electrophilic sites.

- MD Simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to study conformational stability and solvent interactions.

- QSAR Models : Corrogate substituent effects (e.g., Hammett σ values) with bioactivity data to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.